molecular formula C8H8BrN5 B8510268 3-Bromo-5-(1-methyl-1H-tetrazol-5-yl)-phenylamine

3-Bromo-5-(1-methyl-1H-tetrazol-5-yl)-phenylamine

Cat. No. B8510268
M. Wt: 254.09 g/mol
InChI Key: LTNZDUPVIXWBGK-UHFFFAOYSA-N
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Patent
US08653075B2

Procedure details

A solution of 5-(3-Bromo-5-nitro-phenyl)-1-methyl-1H-tetrazole (2.1 g) in EtOAc (100 ml) was hydrogenated on a H-cube® apparatus at 20° C., room pressure with a flow rate of 1 ml/min using a Raney-Ni cartridge. After reaction completion, the mixture was concentrated in vacuum and triturated with MeOH. The solid was filtered and further triturated and air-dried to give the title compound (290 mg). Rt 1.25 min (method D).
Name
5-(3-Bromo-5-nitro-phenyl)-1-methyl-1H-tetrazole
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:11]2[N:15]([CH3:16])[N:14]=[N:13][N:12]=2)[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>CCOC(C)=O.[Ni]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([C:11]2[N:15]([CH3:16])[N:14]=[N:13][N:12]=2)[CH:3]=1

Inputs

Step One
Name
5-(3-Bromo-5-nitro-phenyl)-1-methyl-1H-tetrazole
Quantity
2.1 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])C1=NN=NN1C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated on a H-cube® apparatus at 20° C.
CUSTOM
Type
CUSTOM
Details
After reaction completion
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
triturated with MeOH
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
further triturated
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C1=NN=NN1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: CALCULATEDPERCENTYIELD 15.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.